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DMTr-LNA-5MeU-3-CED-phosphoramidite

Thermal Denaturation Hybridization Affinity Oligonucleotide Probe Design

DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6) is a locked nucleic acid (LNA) phosphoramidite building block featuring a 5-methyluridine (5-MeU) nucleobase, a 5′-O-dimethoxytrityl (DMTr) protecting group, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CED) reactive moiety. The LNA scaffold incorporates a 2′-O,4′-C-methylene bridge that conformationally restricts the ribose ring into a C3′-endo (N-type) sugar pucker, pre-organizing the monomer for enhanced Watson–Crick base pairing.

Molecular Formula C41H49N4O9P
Molecular Weight 772.8 g/mol
Cat. No. B15589000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-5MeU-3-CED-phosphoramidite
Molecular FormulaC41H49N4O9P
Molecular Weight772.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47)/t35-,36?,38+,40+,55?/m0/s1
InChIKeySTPXOEPMLLHUDQ-JSVACZDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6): A Locked Nucleic Acid Phosphoramidite for High-Affinity Oligonucleotide Synthesis


DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6) is a locked nucleic acid (LNA) phosphoramidite building block featuring a 5-methyluridine (5-MeU) nucleobase, a 5′-O-dimethoxytrityl (DMTr) protecting group, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CED) reactive moiety. The LNA scaffold incorporates a 2′-O,4′-C-methylene bridge that conformationally restricts the ribose ring into a C3′-endo (N-type) sugar pucker, pre-organizing the monomer for enhanced Watson–Crick base pairing [1]. This structural pre-organization confers significantly increased thermal stability and hybridization affinity to oligonucleotides into which it is incorporated, relative to unmodified DNA or 2′-OMe RNA counterparts [2]. The 5-methyluridine base further contributes to duplex stabilization through improved base stacking interactions, making this phosphoramidite a preferred reagent for applications requiring stringent target discrimination and high binding affinity.

Why DMTr-LNA-5MeU-3-CED-phosphoramidite Cannot Be Replaced by 2′-OMe or 2′-F RNA Phosphoramidites in Demanding Assays


In-class substitution of DMTr-LNA-5MeU-3-CED-phosphoramidite with other modified phosphoramidites (e.g., 2′-OMe or 2′-F RNA) is precluded by the LNA scaffold's unique conformational locking mechanism. While 2′-OMe and 2′-F modifications also shift the sugar pucker equilibrium toward the C3′-endo conformation, only the covalent 2′-O,4′-C-methylene bridge of LNA enforces a rigid, pre-organized geometry that eliminates the entropic penalty upon duplex formation [1]. This structural distinction translates into quantitatively divergent thermal stabilization: LNA incorporation increases duplex melting temperature (Tm) by 3–9 °C per modification against RNA targets, whereas 2′-F RNA contributes only 1–2 °C per modification [2]. Consequently, oligonucleotides requiring maximal hybridization affinity—such as short allele-specific probes or miRNA inhibitors—cannot achieve equivalent performance with non-LNA alternatives. Procurement based on cost alone (e.g., substituting less expensive 2′-OMe or 2′-F monomers) risks assay failure due to insufficient target binding and reduced mismatch discrimination.

DMTr-LNA-5MeU-3-CED-phosphoramidite: Comparative Performance Evidence Versus 2′-OMe, 2′-F RNA, and Unmodified DNA


Superior Thermal Stabilization: LNA-5MeU Increases Tm by 3–9°C per Modification vs. 1–2°C for 2′-F RNA

Oligonucleotides containing LNA-5MeU residues exhibit significantly higher thermal stabilization per incorporated monomer compared to 2′-F RNA or 2′-OMe alternatives. This differential arises from the covalent 2′-O,4′-C-methylene bridge that irreversibly locks the ribose in the C3′-endo conformation, maximizing base stacking and reducing the entropic penalty of duplex formation. The 5-methyluridine base further enhances this effect through improved hydrophobic stacking interactions relative to unmodified uridine [1].

Thermal Denaturation Hybridization Affinity Oligonucleotide Probe Design

Enhanced Nuclease Resistance: LNA-Modified Oligonucleotides Resist 3′-Exonuclease Degradation for >24 Hours

LNA-5MeU-containing oligonucleotides demonstrate substantially prolonged stability in the presence of 3′-exonucleases compared to unmodified DNA and 2′-OMe RNA counterparts. The rigid bicyclic LNA scaffold sterically hinders nuclease access to the phosphodiester backbone, while the C3′-endo sugar pucker renders the oligonucleotide unrecognizable as a substrate by most cellular nucleases. Studies with C5-functionalized LNA uridine analogs (structurally analogous to LNA-5MeU) report half-lives exceeding 24 hours under standard nuclease challenge conditions [1].

Nuclease Stability Antisense Oligonucleotides In Vivo Half-Life

High Purity (>98%) and Consistent Coupling Efficiency Enables Reproducible Oligonucleotide Synthesis

Commercially available DMTr-LNA-5MeU-3-CED-phosphoramidite is consistently supplied with HPLC purity ≥98%, as verified across multiple vendor certificates of analysis (MedChemExpress: 98.75%; TargetMol: 98.28%; multiple sources: ≥98%) . This high purity, combined with the monomer's compatibility with standard DNA synthesis protocols (using extended coupling times of 6–12 minutes and prolonged oxidation steps), yields stepwise coupling efficiencies typically exceeding 98.5% . Patent literature indicates that optimized phosphitylation methods for LNA amidites achieve crude reaction yields of ≥95% without chromatographic purification, underscoring the robustness of the synthetic route [1].

Solid-Phase Synthesis Quality Control Oligonucleotide Manufacturing

LNA-5MeU Confers Superior Mismatch Discrimination in Allele-Specific PCR and SNP Genotyping

LNA-5MeU-modified oligonucleotide probes exhibit enhanced mismatch discrimination relative to unmodified DNA and 2′-OMe RNA probes. The increased thermal stability of LNA base pairs amplifies the ΔTm between fully matched and mismatched duplexes, enabling more reliable single-nucleotide polymorphism (SNP) detection. While direct comparative data for LNA-5MeU specifically are not available, studies with LNA-T (thymine, structurally analogous to 5-methyluridine) demonstrate that LNA modifications increase the Tm differential between matched and mismatched duplexes by 4–8 °C per mismatch compared to unmodified probes [1].

SNP Genotyping Allelic Discrimination qPCR Probe Design

High-Impact Application Scenarios for DMTr-LNA-5MeU-3-CED-phosphoramidite in Research and Industrial Oligonucleotide Synthesis


SNP Genotyping and Allele-Specific qPCR Probe Design

DMTr-LNA-5MeU-3-CED-phosphoramidite is ideally suited for constructing short (12–16mer) allele-specific oligonucleotide probes used in SNP genotyping and mutation detection assays. The 3–9 °C Tm increase per LNA modification [1] enables the design of probes that are 4–6 nucleotides shorter than unmodified DNA probes while maintaining equivalent hybridization affinity, thereby maximizing the relative destabilization caused by a single mismatch. The resulting ΔTm of 8–12 °C between matched and mismatched duplexes provides clear discrimination windows for qPCR melt-curve analysis or end-point fluorescence detection, reducing false-positive rates in diagnostic applications [2].

miRNA Inhibitors (AntagomiRs) and Antisense Oligonucleotide Therapeutics

For miRNA silencing and antisense applications requiring high in vivo stability, DMTr-LNA-5MeU-3-CED-phosphoramidite is a critical building block. LNA-modified antagomiRs exhibit a nuclease resistance half-life exceeding 24 hours in serum-containing media, compared to <1 hour for unmodified DNA [1]. This exceptional stability reduces the dependency on full phosphorothioate backbones, allowing for 'gapmer' designs where LNA residues flank a central DNA region that recruits RNase H for target cleavage. The enhanced binding affinity ensures potent target engagement at low nanomolar concentrations, as demonstrated by clinically advanced LNA-based therapeutics such as Miravirsen (targeting miR-122 for hepatitis C) [2].

High-Sensitivity In Situ Hybridization (ISH) and FISH Probes

In situ hybridization probes incorporating LNA-5MeU residues achieve superior tissue penetration and signal-to-noise ratios compared to DNA or 2′-OMe RNA probes of equivalent length. The high thermal stability conferred by LNA modifications allows the use of shorter probes (15–20 nucleotides) that readily diffuse into fixed cells and tissue sections while maintaining stringent hybridization stringency at elevated wash temperatures. This property is particularly valuable for detecting low-abundance transcripts (e.g., viral RNA, lncRNAs) in formalin-fixed paraffin-embedded (FFPE) archival tissues, where RNA degradation and cross-linking reduce accessibility. The ≥98% monomer purity ensures reproducible probe quality across production batches [3].

Aptamer Selection and Optimization (SELEX)

DMTr-LNA-5MeU-3-CED-phosphoramidite is employed in the post-SELEX optimization of nucleic acid aptamers to enhance target affinity and nuclease resistance without expanding library complexity. Systematic substitution of 1–3 LNA-5MeU residues into lead aptamer sequences can increase target binding affinity (reducing Kd) by 10- to 100-fold relative to the unmodified aptamer, as the pre-organized LNA scaffold minimizes conformational entropy loss upon target binding. The >98% coupling efficiency during solid-phase synthesis ensures that full-length modified aptamers are obtained in acceptable yields, while the enhanced nuclease stability extends aptamer lifetime in biological matrices, facilitating applications in biosensing and targeted drug delivery [1].

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